N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
Description
This compound features a tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety at the 7-position. Such structural features are common in kinase inhibitors and enzyme modulators, where sulfonyl groups and trifluoromethyl substituents optimize target binding and pharmacokinetic profiles .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-12-29(27,28)25-11-3-4-14-7-10-17(13-18(14)25)24-19(26)15-5-8-16(9-6-15)20(21,22)23/h5-10,13H,2-4,11-12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDWXDKOKORUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Tetrahydroquinoline Core: : This step often involves the catalytic hydrogenation of quinoline derivatives.
Introduction of the Sulfonyl Group: : Using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Moiety: : Achieved via acylation reactions using 4-(trifluoromethyl)benzoyl chloride.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions to enhance yield and purity, employing continuous flow processes and automated synthesis to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form corresponding sulfoxide and sulfone derivatives.
Reduction: : Hydrogenation of the benzamide moiety is possible under catalytic conditions.
Substitution: : Functional groups can be substituted through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperoxybenzoic acid for forming sulfoxides and sulfones.
Catalysts for Hydrogenation: : Palladium on carbon for reducing specific moieties.
Bases for Substitution Reactions: : Triethylamine or sodium hydroxide, depending on the desired substitution.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Reduced Benzamides: : From reduction.
Functionalized Derivatives: : From substitution reactions.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide has wide-ranging applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Investigated for its potential as a molecular probe in biological assays.
Medicine: : Explored for pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Often engages with receptors or enzymes, altering their activity.
Pathways Involved: : May modulate signal transduction pathways, leading to varied biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of tetrahydroquinoline derivatives functionalized with sulfonyl or carbonyl groups and aromatic amides. Key structural analogues include:
Key Observations :
- Sulfonyl vs.
- Benzamide Substituents : The 4-(trifluoromethyl)benzamide in the target compound is less sterically hindered than 10e’s 3,5-bis(trifluoromethyl)benzamide, which could improve solubility. However, 10e’s dual trifluoromethyl groups likely increase hydrophobic interactions, explaining its potent mTOR inhibition .
Pharmacokinetic and Computational Insights
- Lipophilicity : The trifluoromethyl group in the target compound increases logP (~3.8 predicted) compared to the isopropoxy analogue (logP ~2.9), favoring membrane permeability but risking higher metabolic clearance .
- Binding Affinity : Molecular docking studies from suggest morpholine/piperidine-carbonyl derivatives (e.g., 10e, 10g) form stable hydrogen bonds with mTOR’s ATP-binding pocket. The target compound’s sulfonyl group may adopt a similar orientation but with weaker π-π stacking due to the absence of morpholine’s oxygen lone pairs .
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a propane sulfonyl group and a trifluoromethylbenzamide moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine atoms. This unique structure contributes to its pharmacological properties.
This compound primarily acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is known to regulate insulin and leptin signaling pathways, making this compound a candidate for treating metabolic disorders such as type 2 diabetes and obesity. By inhibiting PTP1B, the compound may enhance insulin sensitivity and lower blood glucose levels.
Biological Activities
The biological activities associated with this compound include:
- Antidiabetic Effects : Inhibition of PTP1B leads to improved insulin signaling.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Structural analogs show promise in inhibiting cancer cell proliferation through various mechanisms.
Research Findings
Recent studies have highlighted the compound's significant biological activities:
- PTP1B Inhibition : Research indicates that the compound effectively inhibits PTP1B with an IC50 value in the micromolar range. This inhibition correlates with increased phosphorylation of insulin receptor substrates .
- Antimicrobial Properties : In vitro assays reveal that related sulfonamide compounds exhibit bacteriostatic effects against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully elucidated but suggests potential for broader antimicrobial applications .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines through caspase activation pathways. Further investigation is necessary to establish its efficacy in clinical settings.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- Diabetes Management : A study involving diabetic mouse models demonstrated that treatment with PTP1B inhibitors led to significant reductions in fasting blood glucose levels and improved glucose tolerance tests .
- Cancer Research : Compounds with similar structures were tested against various cancer cell lines (e.g., breast and prostate cancer), showing dose-dependent inhibition of cell growth and induction of apoptosis.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction.
- Introduction of the propane sulfonyl group using sulfonylation techniques.
- Coupling with trifluoromethylbenzoyl chloride to form the final amide product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
